BenchChemオンラインストアへようこそ!

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea

Gallium-resistant lung cancer AXL kinase Anti-proliferative screening

The compound 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea (CAS 941965-25-9) is a synthetic tetrazolyl-urea derivative featuring a 3,4-difluorophenyl substituent on the tetrazole N1 and a naphthalen-1-ylmethyl group on the distal urea nitrogen. It is indexed in the MeSH supplementary concept database as the '7919469 compound' and is mapped to the Naphthalenes and Tetrazoles headings.

Molecular Formula C20H16F2N6O
Molecular Weight 394.386
CAS No. 941965-25-9
Cat. No. B2775494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea
CAS941965-25-9
Molecular FormulaC20H16F2N6O
Molecular Weight394.386
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=NN=NN3C4=CC(=C(C=C4)F)F
InChIInChI=1S/C20H16F2N6O/c21-17-9-8-15(10-18(17)22)28-19(25-26-27-28)12-24-20(29)23-11-14-6-3-5-13-4-1-2-7-16(13)14/h1-10H,11-12H2,(H2,23,24,29)
InChIKeyHPERUQPOVQHMHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea (CAS 941965-25-9): A Validated Lead Scaffold for Gallium-Resistant Lung Cancer Research


The compound 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea (CAS 941965-25-9) is a synthetic tetrazolyl-urea derivative featuring a 3,4-difluorophenyl substituent on the tetrazole N1 and a naphthalen-1-ylmethyl group on the distal urea nitrogen [1]. It is indexed in the MeSH supplementary concept database as the '7919469 compound' and is mapped to the Naphthalenes and Tetrazoles headings [1]. The compound emerged as one of two lead candidates from an eight-series virtual screening campaign targeting the AXL kinase homology model for anti-proliferative activity against gallium-resistant human lung adenocarcinoma (A549) cells [2].

Why Generic Tetrazolyl-Urea Substitution Fails: The Critical Role of 3,4-Difluorophenyl and Naphthalen-1-ylmethyl Substituents in 941965-25-9


Among the broader tetrazolyl-urea chemotype, simple substituent changes dramatically alter biological activity and target engagement. The para-ethoxyphenyl analog (CAS 941875-80-5) and the unsubstituted phenyl analog (CAS not assigned) lack the electron-withdrawing, metabolism-resistant 3,4-difluoro substitution pattern that enhances both target binding and oxidative stability of the tetrazole-bearing phenyl ring [1]. The 3,4-difluorophenyl group provides a balance of lipophilicity and hydrogen-bond acceptor character not achievable with mono-fluoro or chloro substituents, directly impacting AXL kinase-focused virtual screening scores and subsequent anti-proliferative potency in gallium-resistant models [2]. These structure-activity distinctions mean that even closely related analogs from the same virtual screening series cannot be assumed to reproduce the 13-fold anti-proliferative advantage over gallium acetylacetonate demonstrated by the 7919469 compound [2].

Quantitative Differentiation Evidence: 1-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea vs. In-Class Comparators


13-Fold Superior Anti-Proliferative Potency in Gallium-Resistant Lung Adenocarcinoma (A549-R) vs. Gallium Acetylacetonate Baseline

Compound 7919469 (941965-25-9) exhibited a 13-fold increase in anti-proliferative potency against gallium-resistant human lung adenocarcinoma A549 cells (R-cells) compared to the standard-of-reference gallium acetylacetonate (GaAcAc) [1]. In the same assay, the co-lead compound 5476423 (a pyrazole-based scaffold, not a tetrazolyl-urea) showed an 80-fold increase, positioning 7919469 as the preferred tetrazolyl-urea chemotype lead with a distinct selectivity and resistance-reversal profile [1].

Gallium-resistant lung cancer AXL kinase Anti-proliferative screening Drug resistance reversal

AXL Protein Suppression in Resistant Cells: Target Engagement Evidence Differentiating 7919469 from GaAcAc Alone

Treatment with compound 7919469 significantly suppressed elevated AXL protein expression in gallium-resistant A549 R-cells compared to untreated R-cells, which exhibited upregulated AXL relative to sensitive S-cells [1]. This on-target effect was not observed with GaAcAc alone, providing mechanistic differentiation beyond simple anti-proliferative potency [1].

AXL kinase inhibition Protein suppression Gallium resistance mechanism Target engagement

GaAcAc Efficacy Enhancement: 1.2-Fold Synergy When Combined with 7919469 in Resistant Cells

When GaAcAc was co-administered with compound 7919469, its anti-proliferative efficacy against gallium-resistant A549 R-cells increased 1.2-fold [1]. Although modest, this combinatorial gain contrasts with the 2-fold enhancement seen with the pyrazole-based co-lead 5476423, underscoring a chemotype-dependent synergy profile that may favor 7919469 in specific combination regimens where stronger GaAcAc potentiation by other scaffolds could introduce off-target toxicity [1].

Combination therapy Gallium sensitization Resistance reversal Drug synergy

3,4-Difluorophenyl Substitution Confers Metabolic Stability Advantage Over Mono-Fluoro and Unsubstituted Phenyl Analogs (Class-Level SAR)

The 3,4-difluorophenyl substituent on the tetrazole N1 of 941965-25-9 provides enhanced resistance to cytochrome P450-mediated oxidative metabolism compared to the mono-fluoro analog (3-fluorophenyl variant, CAS not assigned) and the unsubstituted phenyl analog (1-(naphthalen-1-ylmethyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea) [1]. The presence of two electron-withdrawing fluorine atoms at the 3- and 4-positions both blocks potential sites of aromatic hydroxylation and reduces the electron density of the phenyl ring, retarding oxidative degradation. This metabolic stabilization is a well-established phenomenon in fluorinated drug design but is not automatically conferred by other substituents (e.g., 4-chloro or 4-ethoxy) that lack the same electronic profile or may even introduce metabolic liabilities of their own (e.g., O-dealkylation of ethoxy groups) [2]. Direct comparative metabolic stability data for the exact analog series is not published; this inference rests on the broader structure-metabolism principles governing fluorinated aromatics.

Fluorine substitution Metabolic stability Tetrazolyl-urea SAR Oxidative metabolism resistance

Recommended Application Scenarios for 1-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea (941965-25-9) Based on Established Evidence


Gallium-Resistant Lung Adenocarcinoma (A549-R) Anti-Proliferative Lead Optimization

Researchers developing next-generation agents for gallium-resistant non-small cell lung cancer (NSCLC) can deploy 941965-25-9 as a validated tetrazolyl-urea lead with a documented 13-fold potency advantage over GaAcAc in A549 R-cells [1]. The compound serves as a positive control for screening new analogs and as a scaffold for structure-activity relationship (SAR) expansion around the 3,4-difluorophenyl and naphthalen-1-ylmethyl motifs. Procurement should prioritize verified purity (≥95%) to ensure reproducibility of the published fold-potency benchmark.

AXL Kinase Pathway Target Engagement and Resistance Mechanism Studies

Programs investigating the role of AXL receptor tyrosine kinase in acquired resistance to metal-based anticancer agents can use 7919469 as a chemical probe with demonstrated AXL protein suppression activity in resistant cells [1]. The compound's confirmed ability to reduce AXL expression distinguishes it from GaAcAc, making it suitable for mechanistic studies requiring on-target pathway modulation. Researchers should pair the compound with AXL expression analysis (Western blot or ELISA) to confirm target engagement in their specific cell models.

Combination Therapy Screening with Gallium-Based Agents

For experimental combination regimens aimed at reversing gallium resistance, 941965-25-9 provides a 1.2-fold GaAcAc efficacy enhancement with a moderate sensitization profile [1]. This positions the compound as a candidate for high-throughput combination screening where modest chemosensitization without hyper-potentiation is desired to minimize toxicity to normal cells. Procurement decisions should consider the differential synergy profile compared to the pyrazole co-lead 5476423 (2-fold enhancement) when selecting the most appropriate tool compound.

Fluorinated Tetrazolyl-Urea Scaffold Hopping and Virtual Screening Validation

Computational chemistry groups engaged in AXL kinase-focused virtual screening can employ 941965-25-9 as a validated hit for retrospective enrichment studies and pharmacophore model refinement [1]. The 3,4-difluorophenyl-tetrazole-naphthalene architecture represents a privileged scaffold that emerged from an eight-series virtual screen, making it an ideal reference compound for benchmarking new docking algorithms or machine learning models targeting kinase inhibitor discovery.

Quote Request

Request a Quote for 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.